molecular formula C18H15Cl2N3O2 B2767692 N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1116082-40-6

N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2767692
CAS No.: 1116082-40-6
M. Wt: 376.24
InChI Key: SVIHNZBARNCSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group and an ethylquinazolinyl moiety linked via an acetamide bridge. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where 2,5-dichloronitrobenzene reacts with a suitable nucleophile.

    Coupling Reaction: The final step involves coupling the quinazoline derivative with the dichlorophenyl acetamide through an etherification reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the quinazoline ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present in intermediates) to form amines.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products

    Oxidation: Formation of quinazoline ketones or carboxylic acids.

    Reduction: Formation of quinazoline amines.

    Substitution: Formation of various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, research has focused on its potential therapeutic effects. Studies have explored its use as an anti-inflammatory agent, anticancer compound, and antimicrobial agent. Its ability to modulate biological pathways makes it a promising candidate for further drug development.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact pathways involved depend on the specific biological context and target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
  • N-(2,5-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)thio]acetamide

Uniqueness

N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide stands out due to its specific substitution pattern on the phenyl ring and the presence of an ethyl group on the quinazoline ring. These structural features contribute to its unique reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-2-16-21-14-6-4-3-5-12(14)18(23-16)25-10-17(24)22-15-9-11(19)7-8-13(15)20/h3-9H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIHNZBARNCSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.